2-Chloro-4-(hydroxymethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of 2-Chloro-4-(hydroxymethyl)phenol-related compounds often involves condensation reactions, etherification, and the use of metal complexes. For instance, Abbas et al. (2020) detailed the synthesis of a related compound through the condensation of N,N-diethylsalicylaldehyde with 4-chloro-2-aminophenol in acidic media, demonstrating the versatility of chloro- and hydroxymethyl- functional groups in complex molecule formation (Abbas et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of 2-Chloro-4-(hydroxymethyl)phenol derivatives reveals detailed geometrical arrangements, hydrogen bonding, and molecular interactions. For example, studies have shown how hydrogen bonds contribute to the stability and structure of related molecules, as observed in the crystal structure analyses by Liu et al. (2009), which emphasize the planarity and intermolecular interactions within such compounds (Liu et al., 2009).
Scientific Research Applications
Application 1: Synthesis of Bioactive Natural Products and Conducting Polymers
- Summary of the Application: Phenol derivatives, including 2-Chloro-4-(hydroxymethyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
- Methods of Application: Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes: The development of innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .
Application 2: Production of Plastics, Adhesives, and Coatings
- Summary of the Application: m-Aryloxy phenols, a category that includes 2-Chloro-4-(hydroxymethyl)phenol, are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: These compounds are incorporated into the materials during the production process to enhance their properties .
- Results or Outcomes: The use of m-aryloxy phenols in these industries has resulted in materials with improved thermal stability and flame resistance .
Application 3: Synthesis of 2-Hydroxymethylphenols
- Summary of the Application: 2-Hydroxymethylphenols have been prepared in good yield by reduction with sodium borohydride of the precursor aldehydes .
- Methods of Application: The precursor aldehydes are obtained regiospecifically from the reaction of phenols with paraformaldehyde in toluene containing stannic chloride and tri-n-butylamine .
- Results or Outcomes: This method provides a regiospecific synthesis of 2-hydroxymethylphenols, which are of interest as borate complexants and potentially useful intermediates .
Application 4: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
- Summary of the Application: A group led by Zhong in 2022 published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
- Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
- Results or Outcomes: This method provides a specific synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
Application 5: Production of Bioactive Compounds
- Summary of the Application: Derivatives of o-cresol, which is structurally similar to 2-Chloro-4-(hydroxymethyl)phenol, are used in the production of bioactive compounds .
- Methods of Application: These compounds are synthesized through various chemical reactions and used in the production of bioactive compounds .
- Results or Outcomes: The use of o-cresol derivatives in the production of bioactive compounds has resulted in a variety of bioactive compounds with potential therapeutic applications .
Application 6: Synthesis of Herbicidal Ionic Liquids
- Summary of the Application: A chloro-substituted analog of creasin, tris (2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) turned out to be even more efficient as a physiologically active substance and it exhibited pronounced antitumor activity .
- Methods of Application: The synthesis of these herbicidal ionic liquids is based on the reaction of the chloro-substituted analog with other compounds .
- Results or Outcomes: The synthesized ionic liquids showed promising herbicidal activity .
Application 7: Synthesis of Antiproliferative and Antimicrobial Compounds
- Summary of the Application: 2-Phenyl substituted Benzimidazole derivatives, which can be synthesized from phenol derivatives, have been found to have antiproliferative and antimicrobial activities .
- Methods of Application: These compounds are synthesized through various chemical reactions and used in the production of bioactive compounds .
- Results or Outcomes: The synthesized compounds showed promising antiproliferative and antimicrobial activities .
properties
IUPAC Name |
2-chloro-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFBSEGXKSQRCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(hydroxymethyl)phenol |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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